molecular formula C18H23ClN8O2S B2763911 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea CAS No. 886961-12-2

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea

Cat. No.: B2763911
CAS No.: 886961-12-2
M. Wt: 450.95
InChI Key: BRERVWLLVCTXAK-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 5. The amino group at position 2 is linked to a thiourea moiety bearing a 3-chlorophenyl substituent (Fig. 1).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN8O2S/c19-13-2-1-3-14(12-13)20-18(30)25-24-15-21-16(26-4-8-28-9-5-26)23-17(22-15)27-6-10-29-11-7-27/h1-3,12H,4-11H2,(H2,20,25,30)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERVWLLVCTXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC(=CC=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine in the presence of a base such as sodium hydroxide. This reaction yields 2,4,6-trimorpholino-1,3,5-triazine.

    Introduction of the Hydrazinecarbothioamide Group: The hydrazinecarbothioamide group is introduced by reacting the triazine derivative with thiosemicarbazide under acidic conditions.

    Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactive functional groups.

Biology

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties : Studies suggest potential efficacy against various bacterial strains.
  • Antifungal Activity : Research indicates that derivatives exhibit significant antifungal effects, making them candidates for developing new antifungal agents.
  • Anticancer Potential : It has been explored as a therapeutic agent targeting specific cancer pathways, particularly in inhibiting the PI3K/Akt signaling pathway.

Medicine

In medicine, this compound's derivatives have shown promise in drug development. Notably:

  • PI3K/mTOR Inhibition : Certain derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, essential for cancer cell proliferation. For instance, one derivative demonstrated significant antitumor efficacy in preclinical models .

Industry

In the industrial sector, this compound is used in producing specialty chemicals due to its unique properties. It can act as a reagent in various chemical syntheses and formulations.

Case Studies

Several studies highlight the applications of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea:

  • Antifungal Activity Study : A series of derivatives were synthesized and tested against fungal pathogens. The results indicated that some compounds exhibited EC50 values significantly lower than standard antifungal agents .
  • Cancer Research : In vivo studies demonstrated that specific derivatives effectively reduced tumor growth in xenograft models when administered at optimized doses . These findings support further development toward clinical applications.

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues in the Bis(morpholino-triazine) Family

Several derivatives share the bis(morpholino-triazine) scaffold but differ in substituents and functional groups:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
3-{[4,6-Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea (Target) Thiourea, 3-chlorophenyl Potential kinase inhibition, antimicrobial activity (hypothesized)
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-4-pyridin-4-ylurea (Compound 19) Urea, pyridinyl Kinase inhibitor candidate
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (Compound 8) Urea, phenyl Synthetic intermediate
4-(4-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (V3-a) Chlorophenylamino, morpholinone Antimicrobial activity

Key Observations:

  • Thiourea vs.
  • Aryl Substitutions : The 3-chlorophenyl group in the target compound contrasts with pyridinyl (Compound 19) or phenyl (Compound 8) groups, influencing steric and electronic profiles. Chlorinated aromatics often improve metabolic stability and lipophilicity .
  • Morpholine vs. Morpholinone: V3-a replaces one morpholine with a morpholinone ring, introducing a ketone group that may alter solubility and reactivity .

Application-Specific Comparisons

  • Pharmaceutical vs. Industrial Use : Unlike triazine-based UV absorbers (e.g., TINUVIN® 477) with bulky aryl groups for light stabilization , the target compound’s morpholine and thiourea groups suggest medicinal applications.
  • Thermodynamic Stability : Thiourea derivatives are generally less stable than urea analogs due to sulfur’s lower electronegativity, which may require formulation adjustments for drug development .

Biological Activity

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, alongside relevant case studies and findings from recent research.

The compound has a complex structure characterized by the presence of a thiourea moiety and a triazine derivative. Its molecular formula is C15H20ClN7O2S with a molecular weight of approximately 393.89 g/mol. The presence of morpholine groups contributes to its biological activity through enhanced solubility and interaction with biological targets.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea demonstrate activity against various pathogenic bacteria.

Bacteria Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae50 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

2. Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. The compound has been shown to inhibit cancer cell proliferation in various models:

  • Cell Lines Tested : Breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (HL-60).
  • IC50 Values : Ranging from 1.5 µM to 14 µM across different cell lines.

A notable study demonstrated that the compound effectively targets pathways involved in tumor growth and metastasis by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

3. Anti-inflammatory Activity

Thiourea derivatives have also exhibited anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α:

Compound Inhibition (%) at 10 µg/mL
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea78% TNF-α; 89% IL-6
Dexamethasone (control)90% TNF-α; 95% IL-6

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of thiourea derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated the efficacy of various thiourea compounds against multi-drug resistant bacterial strains isolated from clinical samples. The tested compound showed comparable results to standard antibiotics like ceftriaxone.
  • Cancer Treatment : A preclinical trial involving xenograft models demonstrated significant tumor reduction when treated with the compound in conjunction with standard chemotherapy agents.

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